molecular formula C21H27FN10O9P2S2 B10828426 8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane

8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane

Cat. No.: B10828426
M. Wt: 708.6 g/mol
InChI Key: UQZYZGYVJVVMHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IACS-8803 (disodium) involves multiple steps, starting with the preparation of intermediates. One of the key steps includes the reaction of (2R,3R,4S,5R)-2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol with ammonia in methanol at 110°C for 16 hours . This is followed by several purification steps, including chromatography, to obtain the final product.

Industrial Production Methods

Industrial production methods for IACS-8803 (disodium) are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

IACS-8803 (disodium) primarily undergoes reactions typical of cyclic dinucleotides. These include:

    Oxidation: The compound can undergo oxidation reactions, which may alter its efficacy.

    Reduction: Reduction reactions can also occur, potentially affecting its activity.

    Substitution: Various substitution reactions can be performed to modify the compound for different research purposes.

Common Reagents and Conditions

Common reagents used in the reactions involving IACS-8803 (disodium) include:

    Ammonia: Used in the initial synthesis steps.

    Methanol: Used as a solvent in various steps.

    Chromatography solvents: Used for purification.

Major Products

The major product formed from these reactions is the IACS-8803 (disodium) itself, which is then used for further research and applications.

Scientific Research Applications

IACS-8803 (disodium) has a wide range of scientific research applications, including:

Mechanism of Action

IACS-8803 (disodium) exerts its effects by activating the STING pathway. This activation leads to the production of interferon beta, which is crucial for the generation of cytotoxic T-cell priming against tumor antigens. The molecular targets involved include the STING protein and downstream signaling molecules that enhance the immune response .

Comparison with Similar Compounds

Similar Compounds

    IACS-8779: Another potent cyclic dinucleotide STING agonist with similar antitumor efficacy.

    ADU-S100: A clinical benchmark compound used for comparison in research studies.

Uniqueness

IACS-8803 (disodium) is unique due to its robust activation of the STING pathway and superior systemic antitumor response in preclinical models compared to other similar compounds .

Properties

Molecular Formula

C21H27FN10O9P2S2

Molecular Weight

708.6 g/mol

IUPAC Name

8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane

InChI

InChI=1S/C20H23FN10O9P2S2.CH4/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31;/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);1H4

InChI Key

UQZYZGYVJVVMHO-UHFFFAOYSA-N

Canonical SMILES

C.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)S)O)O

Origin of Product

United States

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